
Gardiquimod
Übersicht
Beschreibung
Gardiquimod ist ein experimenteller Wirkstoff, der selektiv sowohl auf die Maus- als auch auf die menschliche Form des Toll-like-Rezeptors 7 (TLR7) wirkt. Er wirkt als Immunmodulator und ist strukturell ähnlich anderen Imidazoquinolin-Verbindungen wie Imiquimod und Resiquimod . Die Grundstruktur von this compound ist 1H-Imidazo[4,5-c]chinolin .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen die Imidazoquinolin-Grundstruktur gebildet wird. Der spezifische Syntheseweg und die Reaktionsbedingungen sind Eigentum des Herstellers, InvivoGen .
Industrielle Produktionsmethoden: this compound wird industriell von InvivoGen unter strengen aseptischen Bedingungen hergestellt, um das Fehlen bakterieller Kontamination zu gewährleisten. Die Verbindung wird in lyophilisierter Form geliefert und mit endotoxinfreiem Wasser für den Einsatz in der Forschung rekonstituiert .
Wissenschaftliche Forschungsanwendungen
Gardiquimod hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound wirkt als spezifischer Agonist für den Toll-like-Rezeptor 7 (TLR7). Nach Bindung an TLR7 induziert this compound die Aktivierung von nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) und interferon regulatory factor (IRF) pathways . Diese Aktivierung führt zur Sekretion von proinflammatorischen Zytokinen und Typ-I-Interferonen, die eine entscheidende Rolle bei der Immunantwort spielen .
Wirkmechanismus
Target of Action
Gardiquimod is a specific agonist for human and mouse Toll-like receptor 7 (TLR7) . TLR7 is a pattern recognition receptor that plays an important role in the antiviral immune response . It is primarily expressed by plasmacytoid dendritic cells (pDCs) but is also found in B cells and other myeloid cells .
Mode of Action
This compound interacts with TLR7, inducing the activation of NF-κB in cells expressing human or mouse TLR7 . It is more potent than Imiquimod, another imidazoquinoline compound .
Pharmacokinetics
It is known that the compound is provided lyophilized and is stable for 6 months at -20 °c .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound can affect its specificity for TLR7 and potential activation of TLR8
Biochemische Analyse
Biochemical Properties
Gardiquimod interacts with TLR7, a pattern recognition receptor that plays a significant role in the antiviral immune response . Upon binding to TLR7, this compound triggers intracellular signaling pathways that lead to the activation of NF-κB . This interaction results in the secretion of cytokines such as interferon (IFN)-α and tumor-necrosis factor-α .
Cellular Effects
This compound has been shown to promote the proliferation of murine splenocytes, stimulate the activation of splenic T, NK and natural killer T (NKT) cells, and enhance the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to TLR7, which results in the activation of NF-κB . This binding interaction triggers intracellular signaling pathways, leading to the secretion of cytokines and the activation of immune responses .
Temporal Effects in Laboratory Settings
Upon resuspension, this compound is stable for 6 months at -20 °C . It is provided lyophilized and shipped at room temperature . Avoiding repeated freeze-thaw cycles is recommended to maintain its stability .
Dosage Effects in Animal Models
In murine models, this compound has been shown to improve the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . The exact dosage effects in animal models are not specified in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly mentioned in the available literature. It is known that this compound acts on the TLR7 pathway, which plays a crucial role in the antiviral immune response .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly mentioned in the available literature. It is known that this compound acts on TLR7, which is localized to endosomes .
Subcellular Localization
This compound acts on TLR7, which is localized to endosomes . This endosomal localization allows TLR7 to scan for the presence of microbial RNA in the phagocytic cargo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gardiquimod is synthesized through a series of chemical reactions involving the formation of the imidazoquinoline core structure. The specific synthetic route and reaction conditions are proprietary to the manufacturer, InvivoGen .
Industrial Production Methods: this compound is produced industrially by InvivoGen under strict aseptic conditions to ensure the absence of bacterial contamination. The compound is provided in a lyophilized form and is reconstituted with endotoxin-free water for use in research .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gardiquimod unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können den Imidazoquinolin-Kern verändern und seine biologische Aktivität verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen, wodurch seine Aktivität oder Spezifität möglicherweise verbessert wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Halogenierungsmittel oder Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution neue funktionelle Gruppen in das Molekül einführen kann.
Vergleich Mit ähnlichen Verbindungen
Gardiquimod ist strukturell ähnlich anderen Imidazoquinolin-Verbindungen wie Imiquimod und Resiquimod . This compound ist potenter als Imiquimod bei der Aktivierung des Toll-like-Rezeptors 7 . Im Gegensatz zu Imiquimod aktiviert this compound bei niedrigen Konzentrationen nicht den Toll-like-Rezeptor 8, wodurch es spezifischer für den Toll-like-Rezeptor 7 ist .
Ähnliche Verbindungen:
Resiquimod: Strukturell ähnlich wie this compound, unterscheidet sich jedoch durch einen Sauerstoff-für-Stickstoff-Austausch.
Die einzigartige Spezifität und Potenz von this compound machen es zu einem wertvollen Werkzeug in der immunologischen Forschung und zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung.
Eigenschaften
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020412-43-4 | |
| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020412-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARDIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Gardiquimod is a small molecule that acts as a potent and selective agonist of TLR7. [] TLR7 is an intracellular receptor primarily found in endosomes and plays a critical role in recognizing single-stranded RNA (ssRNA) from viruses, thereby activating the innate immune system. [] Upon binding to TLR7, this compound initiates a signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. [, ] This activation ultimately results in the production of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) like IL-6 and IL-12. [, , , ]
A: The antiviral effects of this compound are attributed to its ability to induce a potent antiviral state within cells. [] This is achieved through the upregulation of various interferon-stimulated genes (ISGs) following TLR7 activation. [] These ISGs encode proteins with diverse antiviral activities, effectively limiting viral replication and spread. []
A: this compound's ability to stimulate the production of cytokines like IL-12 from dendritic cells (DCs) is crucial for bridging innate and adaptive immunity. [] IL-12 is known to promote the differentiation of naïve T cells into Th1 cells, which are critical for cell-mediated immunity and effective against intracellular pathogens and tumors. [, ]
ANone: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. Further investigation into chemical databases or the manufacturer's information would be necessary.
A: this compound is not reported to possess catalytic properties. Its primary mode of action revolves around its ability to bind and activate TLR7, initiating a downstream signaling cascade that ultimately elicits an immune response. [, ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the binding interactions of this compound and other structurally similar imidazoquinoline derivatives with TLR7 and TLR8. [] These simulations have provided insights into the selectivity mechanisms of these agonists towards TLR7 and TLR8, highlighting the significance of van der Waals interactions in the binding process. []
A: While the provided excerpts do not offer a detailed analysis of this compound-specific modifications, they do indicate that structural differences, particularly in the aliphatic tail of imidazoquinolines, influence their binding affinities and selectivity profiles for TLR7 and TLR8. [] For instance, the presence of a flexible and hydrophobic aliphatic side chain in Hybrid-2 results in stronger van der Waals interactions with TLR7 compared to TLR8, contributing to its enhanced TLR7 selectivity. [] Conversely, the positively charged side chain in this compound leads to weaker interactions with both TLR7 and TLR8, explaining its relatively weak agonist activity towards both receptors. []
A: Researchers have explored the encapsulation of this compound into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate intracellular delivery and enhance its therapeutic efficacy. [] This approach aims to protect this compound from degradation and improve its uptake by target cells, ultimately enhancing its immunomodulatory effects. []
ANone: Unfortunately, the provided research excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area is crucial to understand its systemic exposure and potential for clinical application.
A: Researchers have employed a range of in vitro models, including human peripheral blood mononuclear cells (PBMCs), [, , ] dendritic cells (DCs), [, , ] and various cancer cell lines, [, , , ] to investigate this compound's effects on immune cell activation, cytokine production, and antitumor activity. These models provide valuable insights into the cellular and molecular mechanisms underlying this compound's actions.
A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, intraperitoneal pretreatment with this compound has been shown to improve survival rates and attenuate liver injury in a mouse model of sepsis. [] This protective effect was associated with reduced levels of reactive oxygen species (ROS) and inflammatory cytokines like IL-6, suggesting its potential in mitigating organ damage. [] Moreover, this compound has shown efficacy as an adjuvant in enhancing immune responses to vaccines in animal models. [, ]
A: While the provided excerpts do not explicitly mention this compound's evaluation in clinical trials, they highlight that other TLR7 agonists, such as Resiquimod (R848), are currently being investigated in clinical trials for their antiviral potential and as adjuvants for vaccines. []
ANone: While the research excerpts do not provide a comprehensive safety profile of this compound, they highlight its ability to modulate immune responses, which necessitates careful consideration of potential adverse effects, especially with prolonged or systemic administration.
A: The use of nanoparticle-based delivery systems, such as PLGA nanoparticles, has been investigated for this compound. [] This strategy aims to improve its delivery to target cells and tissues, potentially enhancing its therapeutic efficacy and minimizing off-target effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


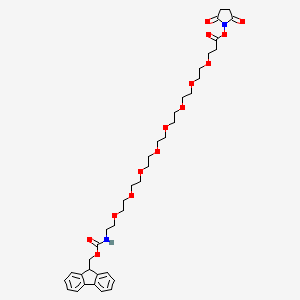
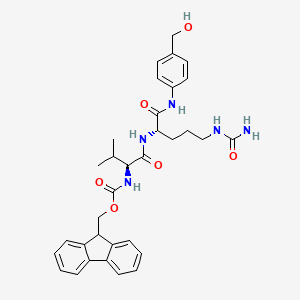
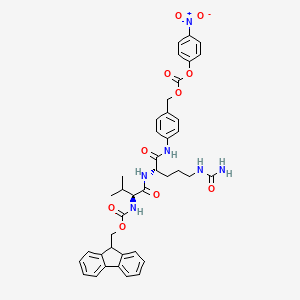
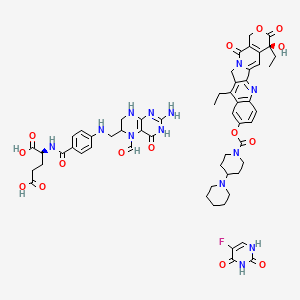
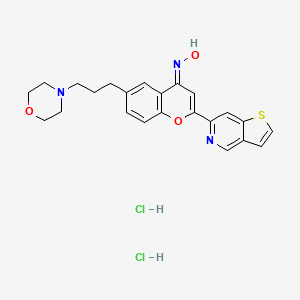
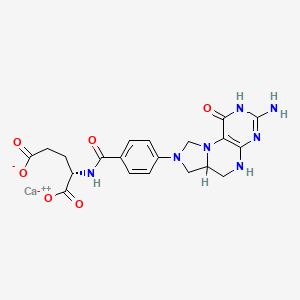

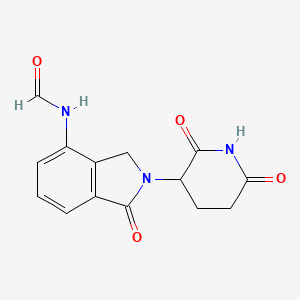
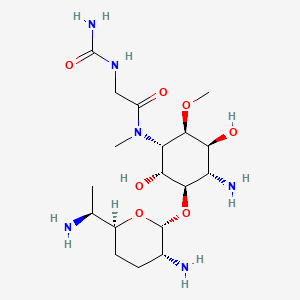
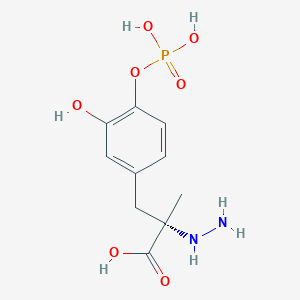
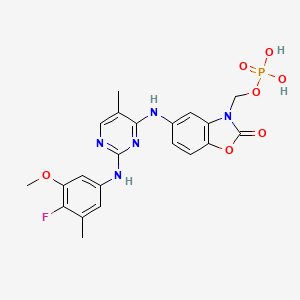
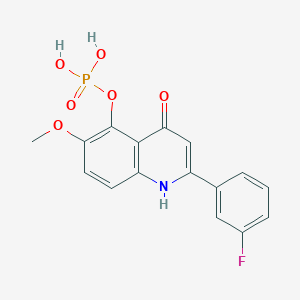
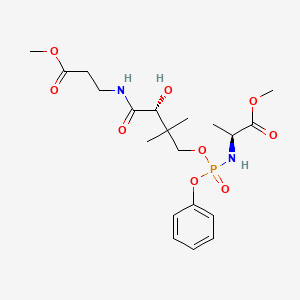
![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
